Bis(2,5-dioxopyrrolidin-1-yl) octadecanedioate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2,5-dioxopyrrolidin-1-yl) octadecanedioate typically involves the reaction of octadecanedioic acid with 2,5-dioxopyrrolidin-1-yl compounds under specific conditions . The reaction is usually carried out in the presence of a dehydrating agent to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the product . The compound is often produced in powder form and stored at low temperatures to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: Bis(2,5-dioxopyrrolidin-1-yl) octadecanedioate primarily undergoes substitution reactions, where it reacts with nucleophiles to form stable amide bonds .
Common Reagents and Conditions: Common reagents used in these reactions include amines and other nucleophiles. The reactions are typically carried out in organic solvents under mild conditions to prevent decomposition of the compound .
Major Products: The major products formed from these reactions are amide derivatives, which are valuable intermediates in organic synthesis and pharmaceutical applications .
Scientific Research Applications
Bis(2,5-dioxopyrrolidin-1-yl) octadecanedioate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which Bis(2,5-dioxopyrrolidin-1-yl) octadecanedioate exerts its effects involves the formation of stable amide bonds through nucleophilic substitution reactions . The compound acts as a linking reagent, facilitating the attachment of various functional groups to target molecules . This process is crucial in the synthesis of complex organic compounds and the modification of biomolecules .
Comparison with Similar Compounds
Bis(2,5-dioxopyrrolidin-1-yl) carbonate: Similar in structure but contains carbonate groups instead of octadecanedioate.
Bis(2,5-dioxopyrrolidin-1-yl) (disulfanediylbis(ethane-2,1-diyl)) dicarbamate: Contains disulfide and carbamate groups, offering different reactivity and applications.
Uniqueness: Bis(2,5-dioxopyrrolidin-1-yl) octadecanedioate is unique due to its long aliphatic chain, which imparts specific solubility and reactivity characteristics . This makes it particularly useful in applications requiring hydrophobic interactions and stability .
Properties
Molecular Formula |
C26H40N2O8 |
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Molecular Weight |
508.6 g/mol |
IUPAC Name |
bis(2,5-dioxopyrrolidin-1-yl) octadecanedioate |
InChI |
InChI=1S/C26H40N2O8/c29-21-17-18-22(30)27(21)35-25(33)15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-26(34)36-28-23(31)19-20-24(28)32/h1-20H2 |
InChI Key |
REVFGBCPGLJPKM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCCCCCCCCCCCCCCC(=O)ON2C(=O)CCC2=O |
Origin of Product |
United States |
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